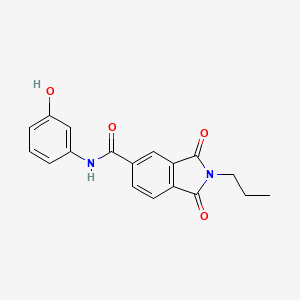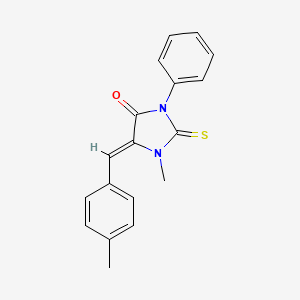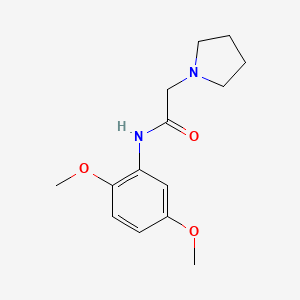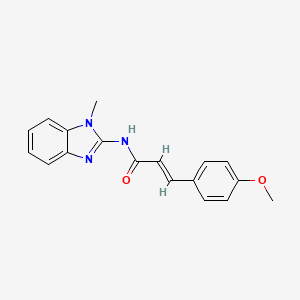![molecular formula C21H19N3O2 B5856574 N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5856574.png)
N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide, also known as DPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPC is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mechanism of Action
The mechanism of action of N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide is not fully understood, but it is believed to act through multiple pathways. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in cancer growth and inflammation. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis by activating the caspase pathway. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential neuroprotective effects by inhibiting the formation of beta-amyloid plaques in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has several advantages for lab experiments, including its stability and ease of synthesis. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide can be synthesized using various methods and is stable under normal lab conditions. However, one of the limitations of N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide is its low solubility in water, which can make it difficult to study its effects in vitro.
Future Directions
There are several future directions for the study of N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide. One potential area of research is its application in combination therapy for cancer treatment. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been shown to enhance the effects of chemotherapy drugs such as doxorubicin and cisplatin. Another area of research is its potential application in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function in animal models of Alzheimer's disease. Overall, the study of N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide can be synthesized using various methods, including the reaction of 4-pyridinecarboximidamide with 3,3-diphenylpropanoic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide. Other methods of synthesis include the use of 3,3-diphenylpropanoic acid and 4-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Scientific Research Applications
N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c22-21(18-11-13-23-14-12-18)24-26-20(25)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H,15H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXUALQFUUIEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CC=NC=C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CC=NC=C2)\N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,3-diphenylpropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5856511.png)
![1-allyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5856515.png)

![4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5856533.png)
![5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856543.png)


![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5856565.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5856566.png)
![2-[({[2-(dimethylamino)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5856582.png)

![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)